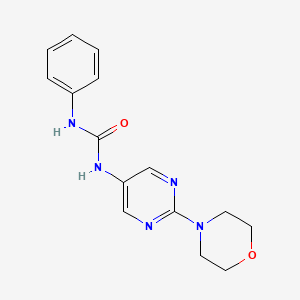

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(2-morpholin-4-ylpyrimidin-5-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(18-12-4-2-1-3-5-12)19-13-10-16-14(17-11-13)20-6-8-22-9-7-20/h1-5,10-11H,6-9H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUYPPJHMXAQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a suitable solvent such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea, we analyze its structural analogs and their reported biological and physicochemical characteristics.

Pyrrolo-Pyrimidine Analogs

Compound: 1-[4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea

- Key Differences: Replaces the morpholinopyrimidine core with a pyrrolo-pyrimidine scaffold and introduces a cyclopentyl group.

- Biological Activity : Demonstrated potent inhibition of hematopoietic cell kinase (HCK) in crystallographic studies, with a binding affinity driven by interactions between the pyrrolo-pyrimidine core and the kinase’s hinge region .

Pyridin-3-yl Derivatives

Compound : 1-(3-Hydroxypyridin-5-yl)-3-phenylurea

- Key Differences : Substitutes the pyrimidine ring with a pyridin-3-yl group and introduces a hydroxyl substituent.

- Synthetic Yield : Reported at 8% during synthesis, suggesting challenges in steric hindrance or reactivity during coupling steps .

- Functionalization : The hydroxyl group enables further derivatization (e.g., esterification to 5-(3-phenylureido)pyridin-3-yl 4-ethoxybenzoate), which may modulate solubility or target engagement .

Hydroxycotinine Derivatives

Compound : (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine)

- Key Differences: Features a pyrrolidinone ring instead of a pyrimidine or pyridine core.

- Relevance : While structurally distinct, this compound highlights the importance of heterocyclic systems in modulating bioactivity. Its hydroxyl and methyl groups influence metabolic stability and receptor interactions .

Comparative Data Table

Research Findings and Implications

- Structural Impact on Binding: The pyrimidine core in 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea is critical for kinase binding, as seen in analogs like the pyrrolo-pyrimidine inhibitor . Morpholine’s electron-rich oxygen may stabilize interactions with hydrophobic kinase pockets.

- Synthetic Challenges: Lower yields in pyridin-3-yl derivatives (e.g., 8% in compound synthesis ) suggest that steric or electronic factors in the target compound’s morpholinopyrimidine scaffold could require optimized coupling conditions.

- Pharmacokinetic Trade-offs : While morpholine improves solubility, cyclopentyl or esterified groups in analogs may enhance bioavailability or target retention, depending on the therapeutic context.

Biological Activity

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various applications.

Chemical Structure and Properties

The structural formula of 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea includes a morpholine ring attached to a pyrimidine and a phenylurea moiety. Its chemical structure is crucial for its interaction with biological targets.

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. Research indicates that it may selectively inhibit FMS-like Tyrosine Kinase 3 (FLT3), which is significant in the treatment of acute myeloid leukemia (AML) .

Target Kinases

- FLT3 : Inhibition leads to reduced proliferation of FLT3-driven cancer cells.

- c-KIT : Selective inhibition is crucial to avoid myelosuppression associated with dual inhibition .

Anticancer Activity

The compound has shown promising results in preclinical studies targeting FLT3. For instance, compound 13a , a derivative, exhibited an IC50 value of 13.9 nM against FLT3, demonstrating high selectivity over c-KIT . This selectivity is vital for minimizing side effects in therapeutic applications.

Antimicrobial Properties

In addition to its anticancer potential, 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea has been evaluated for antimicrobial activities. Studies suggest that modifications in the urea bridge can enhance its larvicidal activity against pests, indicating a broader spectrum of biological activity beyond cancer treatment .

Case Study 1: FLT3 Inhibition

In a study involving various FLT3-driven cell lines, the compound demonstrated significant cytotoxic effects, confirming its potential as a therapeutic agent against AML. The efficacy was assessed using cell viability assays, with results indicating substantial inhibition at low concentrations (IC50 values in the nanomolar range) .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related pyrimidine derivatives revealed that structural modifications could lead to enhanced activity against fungal pathogens. The presence of specific functional groups was correlated with increased efficacy .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| Anticancer | FLT3 | 13.9 | High |

| Antimicrobial | Various Pathogens | Varies | Moderate to High |

Table 2: Structural Modifications and Their Effects

| Compound Modification | Biological Activity | Observations |

|---|---|---|

| Urea Bridge Variants | Enhanced larvicidal activity | Improved mortality rates observed |

| Fluorophenyl Substituent | Increased potency | Higher selectivity for targets |

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption profiles; however, detailed investigations are needed to fully characterize its metabolic pathways and excretion rates.

Q & A

Q. What are the established synthetic routes for 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea, and what key intermediates are involved?

The synthesis typically involves coupling a morpholine-substituted pyrimidine scaffold with a phenylurea moiety. A common approach includes nucleophilic substitution reactions, such as reacting 5-aminopyrimidine derivatives with phenyl isocyanate or via stepwise alkylation/condensation. For example, substituted phenylureas can be synthesized by reacting amines with carbonyl diimidazole-activated intermediates under anhydrous conditions . Key intermediates include morpholine-functionalized pyrimidines and activated urea precursors. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-alkylated species.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine protons at δ 3.6–3.8 ppm, pyrimidine aromatic protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, if applicable .

Q. What in vitro models are suitable for preliminary biological activity screening of this compound?

- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like KIT or PDGFRα, given structural similarities to Ripretinib .

- Anticancer Activity : Cell viability assays (MTT/XTT) in cancer cell lines (e.g., gastrointestinal stromal tumors) at concentrations 1–50 μM .

- Solubility and Stability : Perform kinetic solubility studies in PBS (pH 7.4) and metabolic stability assays in liver microsomes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and regioselectivity during synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while additives like DMAP improve coupling efficiency .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during urea bond formation.

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DBU) may enhance regioselectivity in pyrimidine functionalization .

- Monitoring : Use TLC or in-line FTIR to track reaction progress and intermediate stability.

Q. What strategies resolve contradictions in biological activity data across different studies?

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to account for variability .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify non-specific binding .

- Metabolite Interference : Use LC-MS to rule out active metabolites in cell-based assays .

- Orthogonal Assays : Validate findings with CRISPR-mediated target knockout or siRNA silencing .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Core Modifications : Replace morpholine with piperazine or thiomorpholine to assess impact on kinase binding .

- Urea Linker Variations : Introduce methyl or fluorine groups to modulate hydrogen-bonding interactions with target proteins .

- 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against crystallized kinase domains (PDB: 6HIM) .

Methodological Considerations

-

Data Tables :

Parameter Typical Value/Example Reference HPLC Purity ≥95% (C18, 254 nm) Kinetic Solubility 10–50 μM in PBS (pH 7.4) IC₅₀ (KIT inhibition) 0.5–5 nM (cf. Ripretinib: 0.4 nM) -

Contradiction Management : Replicate experiments in triplicate, use positive/negative controls (e.g., imatinib for kinase assays), and validate with orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.